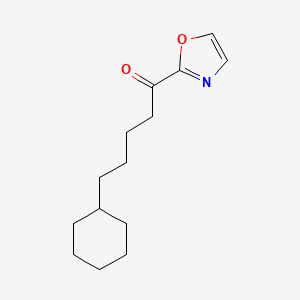

2-(5-Cyclohexylvaleryl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c16-13(14-15-10-11-17-14)9-5-4-8-12-6-2-1-3-7-12/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJABDLWRVEBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642053 | |

| Record name | 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-10-9 | |

| Record name | 5-Cyclohexyl-1-(2-oxazolyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclohexyl-1-(1,3-oxazol-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 2 5 Cyclohexylvaleryl Oxazole

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic aromatic substitution (EAS) on the oxazole ring is generally considered a challenging transformation. The inherent electron-deficient nature of the ring, arising from the electronegativity of the nitrogen and oxygen heteroatoms, deactivates it towards attack by electrophiles. firsthope.co.in Unlike more electron-rich five-membered heterocycles such as pyrrole (B145914) or furan, oxazoles require either highly reactive electrophiles or the presence of activating, electron-donating groups on the ring to undergo substitution efficiently. tandfonline.com

Theoretical and experimental studies on substituted oxazoles have established a clear regiochemical preference for electrophilic attack. The C-5 position is the most favored site for electrophilic substitution, followed by C-4. tandfonline.com The C-2 position is the most electron-deficient and thus the least reactive towards electrophiles. tandfonline.com

The preference for C-5 attack can be rationalized by examining the stability of the cationic intermediate (the Wheland intermediate or sigma complex) formed during the reaction. Attack at C-5 allows for the positive charge to be delocalized over the ring atoms, including the oxygen, without placing an adjacent positive charge on the electronegative nitrogen atom. This results in a more stable intermediate compared to the one formed from attack at C-4.

Table 1: General Regioselectivity in Electrophilic Substitution of Substituted Oxazoles

| Position of Attack | Relative Reactivity | Rationale |

|---|---|---|

| C-5 | Most Favorable | Formation of the most stable cationic intermediate. firsthope.co.in |

| C-4 | Less Favorable | Cationic intermediate is less stable than for C-5 attack. |

| C-2 | Least Favorable | Position is highly electron-deficient and deactivated. tandfonline.com |

This table presents generalized reactivity patterns for the oxazole ring based on established chemical principles.

The substituent at the C-2 position plays a critical role in modulating the reactivity of the oxazole ring towards electrophiles. In the case of 2-(5-Cyclohexylvaleryl)oxazole, the acyl group (R-C=O) acts as a moderate electron-withdrawing group. This effect is primarily due to the mesomeric (resonance) and inductive effects of the carbonyl moiety, which pull electron density away from the heterocyclic ring.

Consequently, the 5-cyclohexylvaleryl substituent deactivates the entire oxazole ring, making electrophilic aromatic substitution even more difficult than on an unsubstituted oxazole. This deactivation affects all positions, but the inherent reactivity order (C-5 > C-4) is generally maintained. Any successful electrophilic substitution would require harsh reaction conditions and would be expected to proceed slowly, yielding the C-5 substituted product.

Nucleophilic Substitution Reactions

The C-2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. The acidity of the ring protons follows the order C-2 > C-5 > C-4, making the C-2 proton the most readily abstracted by a strong base. tandfonline.com This has been exploited in synthetic chemistry, where deprotonation with organolithium reagents (e.g., n-BuLi) at low temperatures can generate a 2-lithiooxazole intermediate, which can then react with various electrophiles. firsthope.co.innih.gov

For this compound, the C-2 position is already substituted. The primary site of nucleophilic reactivity is not the ring itself, but the electrophilic carbonyl carbon of the acyl group. This carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to transformations of the side chain rather than substitution on the ring.

Key transformations at the C-2 acyl group include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), or reduced completely to a methylene (B1212753) group (CH₂) via methods like the Wolff-Kishner or Clemmensen reduction.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols.

Formation of Imines and Related Derivatives: Reaction with primary amines can yield imines, while reactions with hydroxylamine (B1172632) or hydrazines can form oximes and hydrazones, respectively.

These reactions highlight that the chemistry of the 2-acyl substituent often dominates the reactivity profile when considering nucleophilic transformations. A notable synthetic route to 2-acyl oxazoles involves the reaction of 2-magnesiated oxazoles with Weinreb amides, which underscores the utility of activating the C-2 position for subsequent acylation. sigmaaldrich.comx-mol.net

Cycloaddition Chemistry of Oxazoles (e.g., Diels-Alder Reactions)

Oxazoles can participate as the diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reactivity is a consequence of the azadiene (–N=CH–CH=C(O)–) system embedded within the aromatic ring. The initial cycloadduct is often unstable and undergoes subsequent reactions, such as a retro-Diels-Alder reaction with loss of a small molecule, to yield a new, stable aromatic ring like pyridine (B92270) or furan. tandfonline.comclockss.org

The facility of the Diels-Alder reaction involving an oxazole is highly dependent on the electronic nature of both the oxazole (diene) and the dienophile. In a normal-electron-demand Diels-Alder reaction, an electron-rich diene reacts best with an electron-poor dienophile. libretexts.org Conversely, in an inverse-electron-demand Diels-Alder reaction, an electron-poor diene reacts with an electron-rich dienophile.

The oxazole ring itself is considered an electron-deficient azadiene, a characteristic that is amplified by the presence of electron-withdrawing substituents. clockss.org The 2-(5-cyclohexylvaleryl) group is electron-withdrawing, which further decreases the energy of the oxazole's LUMO (Lowest Unoccupied Molecular Orbital). This electronic feature makes this compound a suitable candidate for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles such as vinyl ethers or enamines.

Table 2: Predicted Diels-Alder Reactivity of this compound

| Diels-Alder Type | Dienophile Type | Predicted Reactivity | Rationale |

|---|---|---|---|

| Normal-Electron-Demand | Electron-Poor (e.g., maleic anhydride) | Low | The 2-acyl group deactivates the oxazole diene, making it less nucleophilic. |

| Inverse-Electron-Demand | Electron-Rich (e.g., ethyl vinyl ether) | Enhanced | The electron-withdrawing 2-acyl group lowers the oxazole's LUMO, facilitating reaction with a high-energy HOMO dienophile. clockss.org |

This table provides a predictive summary of reactivity based on the electronic influence of the 2-acyl substituent.

The cycloaddition would proceed by the concerted [4+2] mechanism, forming a bicyclic intermediate. This intermediate would then typically undergo a cycloreversion to afford a substituted pyridine derivative, making this a powerful synthetic route for the construction of complex heterocyclic frameworks.

Formation of Fused Heterocyclic Systems

The oxazole ring within this compound can serve as a building block for the synthesis of more complex, fused heterocyclic structures. A primary pathway for achieving this is through cycloaddition reactions, where the oxazole acts as a diene.

The Diels-Alder reaction is a notable example of this reactivity. pharmaguideline.comwikipedia.org When this compound is reacted with potent dienophiles, such as alkenes or alkynes, it can undergo a [4+2] cycloaddition across the C2 and C5 positions of the oxazole ring. pharmaguideline.com This reaction typically forms a bicyclic intermediate containing an oxygen bridge. This intermediate is often unstable and can be readily converted into a substituted pyridine derivative upon elimination of water. The presence of electron-donating substituents on the oxazole ring is known to facilitate these cycloaddition reactions. pharmaguideline.com

Furthermore, the oxazole moiety can be transformed into other heterocyclic systems through processes involving nucleophilic addition followed by ring-opening and subsequent recyclization. tandfonline.comresearchgate.net For instance, treatment with nucleophiles like ammonia (B1221849) or formamide (B127407) can lead to the cleavage of the oxazole ring, which can then rearrange and cyclize to form imidazole (B134444) derivatives. pharmaguideline.com These transformations highlight the utility of this compound as a synthon for accessing a variety of fused and substituted heterocyclic compounds.

Oxidation and Reduction Pathways of the Oxazole Nucleus

The oxazole core of this compound is susceptible to both oxidative and reductive transformations, which can either modify the ring or lead to its cleavage, providing pathways to different classes of compounds.

Oxazole rings are known to be reactive towards photo-oxidation, particularly with singlet oxygen (¹O₂). acs.orgacs.org This reaction is a significant degradation pathway for oxazole-containing compounds exposed to light and oxygen. The generally accepted mechanism involves a [4+2] cycloaddition of singlet oxygen across the C2 and C5 positions of the oxazole ring. researchgate.net This cycloaddition results in the formation of a highly unstable bicyclic endoperoxide intermediate. researchgate.net

This endoperoxide rapidly undergoes rearrangement, often leading to the formation of triamide products. acs.orgresearchgate.net The rate of photo-oxidation can be influenced by the substituents on the oxazole ring; electron-donating groups tend to increase the reaction rate, while electron-withdrawing groups, such as the acyl group in this compound, may decrease it. acs.org Studies on various substituted oxazoles have quantified these effects, providing a framework for predicting the photochemical stability of the target compound.

Table 1: Reaction Rate Constants of Substituted Oxazoles with Singlet Oxygen (¹O₂)

| Oxazole Derivative | Substituent Nature | Rate Constant (k_rxn) M⁻¹s⁻¹ |

| 2-Methyloxazole | Electron-donating | 57 times more reactive than 2-methylthiazole (B1294427) acs.org |

| 2,5-Diphenyloxazole | Aryl substituents | Subject to photo-oxidation to form other oxazoles tandfonline.com |

| 4-Methyl-2,5-diphenyloxazole | Electron-donating + Aryl | 1.14 × 10⁶ researchgate.net |

| Unsubstituted Oxazole | - | 0.94 × 10⁶ researchgate.net |

| Carboxamide-substituted Oxazole | Electron-withdrawing | Shows slow reactivity toward ¹O₂ acs.org |

The oxazole nucleus can be selectively reduced through catalytic hydrogenation. This transformation typically affects the C=N double bond, converting the oxazole into a chiral oxazoline (B21484). nih.gov Highly enantioselective hydrogenations have been achieved using chiral ruthenium catalysts, such as those generated from Ru(η³-methallyl)₂(cod) and a trans-chelating chiral bisphosphine ligand like PhTRAP. acs.orgacs.org This reaction represents a powerful method for introducing chirality into the heterocyclic core.

The resulting oxazoline from the hydrogenation of this compound can serve as a precursor to other valuable molecules. For example, subsequent acid-catalyzed hydrolysis of the oxazoline can cleave the ring to produce β-amido alcohols. acs.org Alternatively, other reducing agents may cause a more profound reduction, leading to the complete cleavage of the ring and the formation of open-chain products. pharmaguideline.com

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Oxazoles

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ru(η³-methallyl)₂(cod) / PhTRAP | N-Boc-Imidazoles and Oxazoles | Chiral Imidazolines and Oxazolines | Up to 99% | nih.govacs.org |

| Ru(η³-methallyl)₂(cod) / PhTRAP | 2,5-Disubstituted Oxazoles | Chiral Oxazolines | 95% | acs.org |

| {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | 3-Substituted Benzisoxazoles | α-substituted o-hydroxybenzylamines | Up to 57% | mdpi.com |

Deprotonation and Metalation Reactions

The directed functionalization of the oxazole ring can be achieved through deprotonation and metalation, which generate potent nucleophilic intermediates capable of reacting with a wide range of electrophiles.

The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4. tandfonline.com In this compound, the most acidic C2 position is substituted. Consequently, deprotonation with a strong organolithium base, such as n-butyllithium (n-BuLi), is expected to occur regioselectively at the C5 position. This process generates a 5-lithiooxazole intermediate.

This lithiated species is a powerful nucleophile that can be trapped with various electrophiles to introduce a wide array of functional groups at the C5 position of the molecule. researchgate.net This strategy provides a direct method for the elaboration of the oxazole core. It is important to note that when the C2 position is unsubstituted, the corresponding 2-lithiooxazole intermediate can be unstable, existing in equilibrium with a ring-opened isocyanoenolate form. wikipedia.orgacs.orgresearchgate.net However, with the C2 position blocked in this compound, the C5-lithiated intermediate is generally more stable and undergoes predictable reactions with electrophiles.

Table 3: Reactivity of Lithiated Oxazoles with Various Electrophiles

| Position of Lithiation | Electrophile | Product Type |

| C2 | Dimethylformamide (DMF) | 2-Formyloxazole wikipedia.org |

| C5 | Aldehydes, Ketones | 5-(Hydroxyalkyl)oxazoles researchgate.net |

| C5 | I₂ | 5-Iodooxazole researchgate.net |

| C5 | Tri-n-butyltin chloride | 5-Tri-n-butylstannyloxazole researchgate.net |

| C2 | Diphenyl disulfide | 2-(Phenylthio)oxazole thieme-connect.com |

Ring-Opening and Rearrangement Mechanisms

The oxazole ring, while aromatic, can undergo ring-opening reactions under various conditions, including nucleophilic attack or rearrangement processes. These reactions fundamentally alter the heterocyclic core and provide access to acyclic or different heterocyclic structures.

Nucleophilic attack at the C2 position is a common pathway for ring cleavage. pharmaguideline.com The carbonyl group of the 2-(5-Cyclohexylvaleryl) substituent activates the C2 position towards nucleophiles. Strong nucleophiles can add to C2, initiating a cascade that results in the scission of the O1-C2 or C2-N3 bond. This can lead to the formation of open-chain amide or ester derivatives, depending on the nucleophile and reaction conditions.

Oxidative cleavage is another route to ring opening. Treatment of substituted oxazoles with certain oxidizing agents can break the C4-C5 bond, yielding imides and other carbonyl-containing fragments. tandfonline.comnih.gov For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) produces an imide and benzoic acid. cutm.ac.in

Rearrangement reactions are also known for the oxazole system. While the classic Cornforth rearrangement involves the thermal transposition of a C4-acyl group and a C5-substituent, other rearrangements can be envisaged for 2-substituted oxazoles. wikipedia.org For example, under certain conditions, ring-chain tautomerism can occur, particularly if the side chain contains a suitably positioned functional group that can interact with the oxazole ring.

Advanced Spectroscopic and Computational Characterization of 2 5 Cyclohexylvaleryl Oxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. For 2-(5-Cyclohexylvaleryl)oxazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR: The ¹H NMR spectrum would provide initial information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling patterns. The spectrum would be expected to show distinct signals for the protons on the oxazole (B20620) ring, the aliphatic chain, and the cyclohexyl group.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the type of carbon (e.g., carbonyl, aromatic, aliphatic).

COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, helping to trace out the spin systems within the cyclohexyl and valeryl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would be crucial for connecting the different fragments of the molecule. It would show correlations between protons and carbons that are two or three bonds apart, for instance, confirming the connection between the carbonyl carbon and the protons on the oxazole ring and the adjacent methylene (B1212753) group of the valeryl chain.

Expected NMR Data for this compound Please note: The following table represents predicted chemical shifts based on known values for similar structural motifs and is not based on experimental data for this specific molecule.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Oxazole H-4 | ~7.5 | ~125 | C-2, C-5 |

| Oxazole H-5 | ~8.0 | ~150 | C-2, C-4 |

| Carbonyl C=O | - | ~180 | Protons on adjacent methylene |

| Methylene (α to C=O) | ~2.9 | ~35 | Carbonyl C, Oxazole C-2 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula of this compound (C₁₄H₂₁NO₂). By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the molecule's structure. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it would be possible to identify characteristic cleavage patterns. For this compound, key fragmentations would likely include cleavage of the bond between the carbonyl group and the oxazole ring, as well as fragmentation within the cyclohexylvaleryl side chain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C=O stretch of the ketone and the C=N and C-O stretches of the oxazole ring.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The vibrations of the cyclohexyl ring's C-C bonds would likely be more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | 1680 - 1700 | 1680 - 1700 |

| C=N (Oxazole) | 1600 - 1650 | 1600 - 1650 |

| C-O (Oxazole) | 1050 - 1150 | 1050 - 1150 |

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be obtained in a crystalline form suitable for X-ray diffraction, this technique could provide an unambiguous determination of its three-dimensional structure in the solid state. X-ray crystallography would yield precise measurements of bond lengths, bond angles, and torsion angles. Furthermore, it would reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal structure. This data is fundamental for understanding the molecule's solid-state properties.

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: To predict the most stable three-dimensional conformation of the molecule.

Predict spectroscopic properties: To calculate theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra, which can be compared with experimental data for validation.

Analyze the electronic structure: To determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters provide insights into the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can elucidate the preferred three-dimensional structures and the transitions between them.

The conformational landscape of this compound is primarily determined by the rotational freedom around the single bonds connecting the cyclohexyl ring, the valeryl chain, and the oxazole moiety. Key dihedral angles to consider would be those around the C-C bonds of the valeryl chain and the bond connecting the carbonyl group to the oxazole ring.

Key Areas of Investigation with MD Simulations:

Cyclohexyl Ring Conformation: The cyclohexyl group typically adopts a stable chair conformation. However, interactions with the flexible valeryl chain could induce other, higher-energy conformations like the boat or twist-boat, which could be sampled during a simulation.

Solvent Effects: The polarity of the solvent would significantly influence the conformational preferences. In a polar solvent, conformations that expose the polar oxazole and carbonyl groups would be favored, while in a nonpolar solvent, a more compact, folded structure might be prevalent. MD simulations can explicitly model these solvent interactions.

Hypothetical Simulation Parameters and Expected Outcomes:

A typical MD simulation for this compound would involve placing the molecule in a simulation box with a chosen solvent and running the simulation for a sufficient time (nanoseconds to microseconds) to observe conformational changes.

| Simulation Parameter | Example Value/Setting | Purpose |

| Force Field | GROMOS, AMBER, CHARMM | Describes the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P (for water), or explicit nonpolar solvent | Simulates the effect of the environment on the molecule's conformation. |

| Ensemble | NVT (constant Number of particles, Volume, Temperature) or NPT (constant Number of particles, Pressure, Temperature) | Maintains constant thermodynamic conditions during the simulation. |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of different conformational states. |

| Analysis Methods | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radius of Gyration (Rg), Dihedral Angle Analysis | Quantifies the stability, flexibility, and conformational changes of the molecule over time. |

From such simulations, one could generate a potential energy surface mapping the different stable and transient conformations of the molecule, providing a detailed understanding of its flexibility and shape.

Theoretical Studies on Reaction Mechanisms

Theoretical studies, primarily using quantum mechanics (QM) methods like Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict its reactivity and the pathways of its formation and degradation.

Synthesis of 2-Acyloxazoles:

The synthesis of 2-acyloxazoles can proceed through various routes, and theoretical calculations can help in understanding the underlying mechanisms. For instance, the iodine-catalyzed synthesis of 2-acyloxazoles has been reported, and DFT calculations could be employed to model the reaction pathway, including the structures of intermediates and transition states, and to calculate the activation energies for each step.

Reactivity of the Oxazole Ring:

The oxazole ring is a five-membered heterocycle with both oxygen and nitrogen atoms, which imparts it with a unique reactivity profile. Theoretical studies on related oxazole derivatives have shown that the ring can participate in various reactions:

Electrophilic Substitution: The oxazole ring is generally activated towards electrophilic attack, with theoretical calculations helping to predict the most likely site of substitution.

Nucleophilic Substitution: While less common, nucleophilic substitution can occur, particularly if there are good leaving groups on the ring.

Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions. Theoretical studies can predict the feasibility and stereoselectivity of such reactions.

Photochemical Reactions: Upon absorption of UV light, oxazoles can undergo ring-opening and rearrangement reactions. Computational studies can model the excited-state potential energy surfaces to understand these photochemical pathways.

Example of a Theoretical Study on a Related Reaction:

A theoretical study on the reaction of 5-alkoxyoxazoles with various dienophiles using B3LYP/6-31G* calculations has elucidated the mechanism to proceed through a Diels-Alder reaction followed by either a concerted or stepwise ring-opening and closing. Similar computational approaches could be applied to predict the reactivity of this compound with different reagents.

Biological and Pharmacological Investigations of 2 5 Cyclohexylvaleryl Oxazole Analogues

Antimicrobial Activity Evaluation

The antimicrobial potential of oxazole (B20620) derivatives has been a subject of significant research interest. While specific data on 2-(5-cyclohexylvaleryl)oxazole is not available in the provided search results, broader studies on related compounds provide insights into the potential activity of this class of molecules.

Antibacterial Spectrum and Minimal Inhibitory Concentration (MIC) Determinations

Research into various oxazole-containing compounds has demonstrated a spectrum of antibacterial activity. For instance, a study on novel 2,5- and/or 6-substituted benzoxazoles, which share a core heterocyclic structure, showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In these studies, Minimal Inhibitory Concentration (MIC) values are determined to quantify the antibacterial efficacy. For some benzimidazole (B57391) derivatives, which are structurally related to benzoxazoles, MIC values as low as 12.5 µg/mL have been reported against Gram-positive strains. Another series of 2,5-disubstituted benzimidazole derivatives exhibited MICs as low as 2 µg/mL against certain bacteria. While these results are for related heterocyclic compounds and not this compound itself, they highlight the potential for antibacterial action within this chemical space.

Table 1: Representative Antibacterial Activity of Related Heterocyclic Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria | 12.5 |

| 2,5-Disubstituted Benzimidazole Derivatives | Various bacteria | 2 |

| Substituted Benzoxazoles | Pseudomonas aeruginosa | 50 |

Note: This data is for structurally related compounds and not this compound.

Antifungal Efficacy

The antifungal properties of oxazole derivatives have also been explored. Studies on substituted benzoxazoles have shown significant activity against the yeast Candida albicans, with MIC values ranging from 25 to 50 µg/mL. esisresearch.org Furthermore, certain 1,3-oxazole derivatives have demonstrated efficacy against C. albicans. nih.gov The investigation of 2,5-disubstituted benzimidazole derivatives also revealed potent antifungal activity, with some compounds showing an MIC of 4 µg/mL. nih.gov These findings underscore the potential of oxazole-containing structures in the development of new antifungal agents.

Anticancer Activity Profiling

The cytotoxic and antiproliferative effects of oxazole derivatives against various cancer cell lines have been a significant area of investigation.

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

A systematic review of thiazole (B1198619) and oxazole derivatives has highlighted their antiproliferative and antitumor activities. nih.gov These compounds are evaluated for their ability to inhibit the growth of and kill cancer cells in laboratory settings. While specific cytotoxicity data for this compound is not available, the broader class of oxazole compounds has shown promise in this area.

Identification of Cellular and Molecular Targets (e.g., STAT3, Microtubule Inhibition, Enzyme Kinetics)

Research into the mechanisms of action of anticancer compounds often involves identifying their specific cellular and molecular targets. For various heterocyclic compounds, targets such as Signal Transducer and Activator of Transcription 3 (STAT3), microtubules, and various enzymes are often investigated. Understanding these interactions is key to elucidating how these compounds exert their anticancer effects.

Apoptosis Induction and Cell Cycle Modulation Studies

A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death, in cancer cells. Additionally, many compounds exert their effects by interfering with the cell cycle, leading to a halt in cell proliferation. Studies on oxazole derivatives often include assays to determine their ability to induce apoptosis and modulate the cell cycle in cancer cell lines.

Anti-inflammatory and Immunomodulatory Potentials

The oxazole scaffold is a core component of various compounds exhibiting significant anti-inflammatory and immunomodulatory activities. nih.govnih.gov Research into oxazole derivatives has revealed their potential to modulate inflammatory pathways, making them promising candidates for the development of new therapeutic agents. d-nb.infoscispace.com For instance, certain 2-aryl-5-benzoxazolealkanoic acid derivatives have demonstrated notable anti-inflammatory activity. nih.gov Specifically, compounds such as 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid and 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid were found to be three to five times more active than phenylbutazone (B1037) in a carrageenan-induced rat paw edema model. nih.gov

Furthermore, studies on other heterocyclic analogues, such as pyrrole (B145914) derivatives, provide insights into potential mechanisms. For example, the pyrrole derivative 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, structurally inspired by the COX-2 inhibitor celecoxib, has shown potent anti-inflammatory effects. d-nb.infomdpi.com In vivo studies with this compound in a carrageenan-induced paw edema model in rats demonstrated a significant reduction in edema. d-nb.infomdpi.com Repeated administration of this compound also led to a significant decrease in serum levels of the pro-inflammatory cytokine TNF-α, while increasing the levels of the anti-inflammatory cytokine TGF-β1, indicating a potent immunomodulatory effect. d-nb.infomdpi.com

A series of novel oxazole derivatives synthesized from acetone (B3395972) and urea (B33335) also showed promising anti-inflammatory activity in the carrageenan-induced rat hind paw model. jddtonline.infojddtonline.inforesearchgate.net One of the derivatives, (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine, exhibited significant anti-inflammatory effects when compared to the standard drug indomethacin. jddtonline.infojddtonline.info Similarly, 2,5-disubstituted-1,3,4-oxadiazole derivatives have been evaluated for their anti-inflammatory potential, with some analogues showing a significant reduction in paw edema in rats. mdpi.com The anti-inflammatory response of these oxadiazole derivatives was associated with a reduction in inflammatory markers such as nitric oxide (NO), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). mdpi.com

Table 1: Anti-inflammatory and Immunomodulatory Activities of Selected Oxazole Analogues and Related Heterocyclic Compounds

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-aryl-5-benzoxazolealkanoic acid derivatives | Carrageenan-induced rat paw edema | 3-5 times more active than phenylbutazone. | nih.gov |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced rat paw edema; LPS-induced systemic inflammation | Significant reduction in paw edema; decreased serum TNF-α and increased TGF-β1. | d-nb.infomdpi.com |

| Novel oxazole derivatives (e.g., (Z)-N-(4-amino benzylidine)-4-((E)-Penta-2, 4-diene-2) oxazole-2-amine) | Carrageenan-induced rat hind paw edema | Significant anti-inflammatory activity compared to indomethacin. | jddtonline.infojddtonline.info |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced hind paw edema | Significant reduction in edema volume and inflammatory markers (NO, IL-6, COX-2). | mdpi.com |

Antidiabetic and Antiobesity Research Avenues

The oxazole and its related oxadiazole nucleus are considered important pharmacophores in the search for new antidiabetic and antiobesity agents. d-nb.infoscispace.com Several compounds incorporating these heterocyclic rings have been investigated for their potential to modulate metabolic pathways. ijprajournal.comsemanticscholar.org For instance, the approved antidiabetic drug aleglitazar (B1664505) contains an oxazole moiety, highlighting the therapeutic relevance of this scaffold. d-nb.info

Research into 1,3,4-oxadiazole (B1194373) derivatives has shown their potential as antidiabetic agents through the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase. nih.govsemanticscholar.org This inhibitory action helps in regulating postprandial glucose levels. nih.gov In vivo studies using alloxan-induced diabetic rats, a 1,3,4-oxadiazole derivative demonstrated a significant reduction in blood glucose levels, HbA1c, cholesterol, and triglycerides. nih.govsemanticscholar.org The treatment also resulted in improved body weight and insulin (B600854) levels. nih.gov

Furthermore, oxadiazole derivatives have been explored as dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used in the treatment of type 2 diabetes mellitus. mdpi.com The inclusion of an oxadiazole ring in the pharmacophore has been shown to enhance binding to the target enzyme. mdpi.com While direct studies on this compound are not available, the broader class of oxazole derivatives is being investigated for their role in inhibiting diacylglycerol acyltransferase (DGAT1), an enzyme involved in triglyceride synthesis, which is a target for both diabetes and obesity treatments.

Table 2: Antidiabetic and Antiobesity Potential of Oxazole and Oxadiazole Derivatives

| Compound/Derivative Class | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| Aleglitazar (oxazole-containing) | PPARα/γ agonist | Approved antidiabetic drug. | d-nb.info |

| 1,3,4-oxadiazole derivatives | α-amylase and α-glucosidase inhibition | Reduction in blood glucose, HbA1c, cholesterol, and triglycerides in diabetic rats. | nih.govsemanticscholar.org |

| Oxadiazole derivatives | Dipeptidyl peptidase-IV (DPP-IV) inhibition | Potential for type 2 diabetes treatment. | mdpi.com |

| Oxazole derivatives | Diacylglycerol acyltransferase (DGAT1) inhibition | Potential for treating diabetes and obesity. |

Antiviral and Antitubercular Activities

The oxazole scaffold is a key structural element in a variety of natural products and synthetic compounds with potent antimicrobial activities, including antiviral and antitubercular properties. For example, the marine natural product (-)-hennoxazole A, which contains an oxazole ring, is known for its antiviral activity.

In the context of antitubercular research, a high-throughput screening of a large compound library led to the discovery of a disubstituted oxazole as a novel inhibitor of Mycobacterium tuberculosis (Mtb). nih.gov Subsequent synthesis and evaluation of a series of disubstituted azole analogues revealed that many of these compounds exhibited potent anti-TB activity against replicating, multi-drug resistant (MDR), and extensively drug-resistant (XDR) Mtb strains, with Minimum Inhibitory Concentration (MIC) values in the range of 1-64 mg/L. nih.gov These compounds were found to be specific to Mtb and showed no cytotoxicity against human cells. nih.gov

Furthermore, 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles have demonstrated excellent antimycobacterial activity both in vitro and in vivo, with efficacy comparable to standard antitubercular drugs like isoniazid. Other research has focused on 4-(2,6-dichlorobenzyloxy)phenyl thiazole, oxazole, and imidazole (B134444) derivatives, which have also shown promising in vitro anti-tubercular activities. scispace.com The development of oxazole-isoniazid hybrids represents another strategic approach to creating novel antitubercular agents. mdpi.com

Table 3: Antiviral and Antitubercular Activities of Oxazole Analogues and Related Compounds

| Compound/Derivative Class | Activity | Target/Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| (-)-Hennoxazole A | Antiviral | Not specified | Natural product with an oxazole scaffold. | |

| Disubstituted oxazole analogues | Antitubercular | M. tuberculosis (replicating, MDR, and XDR strains) | Potent activity with MICs of 1-64 mg/L; specific to Mtb and non-cytotoxic. | nih.gov |

| 2,3-dihydro-6-nitroimidazo[2,1-b]oxazoles | Antitubercular | Mycobacterium species | Excellent in vitro and in vivo activity, comparable to isoniazid. | |

| 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives | Antitubercular | M. tuberculosis | Promising in vitro activity. | scispace.com |

| Oxazole-isoniazid hybrids | Antitubercular | M. tuberculosis | A strategic approach for developing new antitubercular drugs. | mdpi.com |

Exploration of Other Relevant Pharmacological Properties (e.g., Antioxidant, Anti-parasitic)

In addition to the well-documented anti-inflammatory and antimicrobial activities, oxazole derivatives have been investigated for other pharmacological properties, notably as antioxidant agents. d-nb.info Oxidative stress is implicated in the pathogenesis of numerous diseases, and compounds with antioxidant capabilities are of significant therapeutic interest.

A study on a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives demonstrated their potential to mitigate oxidative stress. mdpi.com The antioxidant activity of these compounds was evaluated, and some derivatives were found to be effective in this regard. mdpi.com The anti-inflammatory properties of these compounds were also linked to their ability to counteract oxidative stress by reducing levels of nitric oxide (NO) and thiobarbituric acid-reducing substances (TBARS). mdpi.com

While the primary focus of many studies on oxazole derivatives has been on other therapeutic areas, the foundational structure is present in compounds with a wide array of biological effects, suggesting that analogues of this compound could also be explored for activities such as anti-parasitic effects, given the broad bioactivity of the oxazole nucleus. nih.gov

Table 4: Antioxidant Properties of Oxazole Analogues

| Compound/Derivative Class | Assay/Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | In vivo antioxidant markers | Reduction of nitric oxide (NO) and thiobarbituric acid-reducing substances (TBARS). | mdpi.com |

In Vivo Pre-clinical Pharmacological Studies

The therapeutic potential of oxazole analogues is often validated through in vivo pre-clinical studies, which provide crucial information on their efficacy and pharmacological profile in a living organism. A common model for assessing anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

Several studies on oxazole and related heterocyclic derivatives have utilized this model. For instance, novel oxazole derivatives demonstrated a significant percentage of inhibition of paw edema, with some compounds showing activity comparable to the standard drug indomethacin. jddtonline.infojddtonline.inforesearchgate.net The in vivo anti-inflammatory activity of 2,5-disubstituted-1,3,4-oxadiazole derivatives was also confirmed in the carrageenan-induced hind paw edema model, with some derivatives showing a reduction in edema volume of up to 79.83%. mdpi.com

In the realm of metabolic diseases, a 1,3,4-oxadiazole derivative was tested in an alloxan-induced diabetic rat model. nih.govsemanticscholar.org The study, conducted over 14 days, showed that the compound significantly reduced blood glucose levels and improved other metabolic parameters, providing strong in vivo evidence of its antidiabetic potential. nih.govsemanticscholar.org Furthermore, a pyrrole derivative with structural similarities to some oxazole-containing anti-inflammatory drugs was evaluated in vivo, showing a reduction in both acute and chronic inflammation. d-nb.infomdpi.com These in vivo studies are essential for establishing the pharmacological relevance of new oxazole analogues and guiding their further development as potential therapeutic agents. nih.govbenthamdirect.comresearchgate.net

Table 5: Summary of In Vivo Pre-clinical Studies of Oxazole Analogues and Related Compounds

| Compound/Derivative Class | Animal Model | Pharmacological Activity | Key In Vivo Outcomes | Reference(s) |

|---|---|---|---|---|

| Novel oxazole derivatives | Carrageenan-induced rat hind paw edema | Anti-inflammatory | Significant percentage inhibition of paw edema. | jddtonline.infojddtonline.inforesearchgate.net |

| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Carrageenan-induced hind paw edema | Anti-inflammatory | Up to 79.83% reduction in edema volume. | mdpi.com |

| 1,3,4-oxadiazole derivative | Alloxan-induced diabetic rats | Antidiabetic | Significant reduction in blood glucose, HbA1c, and improvement in lipid profile. | nih.govsemanticscholar.org |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Carrageenan-induced rat paw edema; LPS-induced systemic inflammation | Anti-inflammatory & Immunomodulatory | Reduced local edema and systemic TNF-α suppression. | d-nb.infomdpi.com |

Structure Activity Relationship Sar and Ligand Design Principles for Oxazole Based Compounds

Deconstruction and Functional Group Contribution Analysis of the 2-(5-Cyclohexylvaleryl)oxazole Scaffold

The this compound scaffold can be deconstructed into three primary components: the oxazole (B20620) ring, the cyclohexyl group, and the valeryl (pentanoyl) linker. The biological activity of the parent compound is a result of the interplay between these functional groups.

The Oxazole Ring: The oxazole ring serves as the core heterocyclic scaffold. Its aromatic nature and the presence of heteroatoms (nitrogen and oxygen) allow for various non-covalent interactions with biological targets such as enzymes and receptors. tandfonline.comaaup.edu The substitution pattern on the oxazole ring is a key determinant of its biological activity. researchgate.netd-nb.info In the case of this compound, the acyl substituent is at the 2-position, a common feature in many bioactive oxazole derivatives. tandfonline.com

The Cyclohexyl Group: The cyclohexyl moiety is a non-polar, bulky aliphatic group that significantly influences the lipophilicity of the molecule. pharmablock.com Increased lipophilicity can enhance the ability of a compound to cross cell membranes, a critical factor for reaching intracellular targets. The three-dimensional nature of the cyclohexyl ring can provide more contact points with a target protein compared to a flat aromatic ring, potentially leading to better binding affinity. pharmablock.compharmablock.com It can also serve as a bioisostere for other groups like a t-butyl or a phenyl group, offering advantages in terms of metabolic stability or binding interactions. pharmablock.compharmablock.com

The Valeryl Linker: The five-carbon valeryl chain acts as a flexible linker connecting the cyclohexyl group to the oxazole core. The length and flexibility of this alkyl chain can be critical for positioning the cyclohexyl group optimally within the binding pocket of a target protein. mdpi.com Variations in the length of the alkyl chain have been shown to significantly impact the biological activity of other heterocyclic compounds. mdpi.com For instance, in a series of 1,3,4-oxadiazole (B1194373) derivatives, the most active compounds had a dodecyl alkyl chain, highlighting the importance of chain length for activity. mdpi.com

| Functional Group | Potential Contribution to Biological Activity | Physicochemical Properties Influenced |

|---|---|---|

| Oxazole Ring | Core scaffold for interaction with biological targets; potential for hydrogen bonding and π-π stacking. tandfonline.comaaup.edu | Aromaticity, polarity, metabolic stability. |

| Cyclohexyl Group | Enhanced lipophilicity for membrane permeability; provides bulk for steric interactions within a binding pocket. pharmablock.com | Lipophilicity, molecular volume, conformational rigidity. pharmablock.com |

| Valeryl Linker | Positions the cyclohexyl group for optimal binding; allows for conformational flexibility. mdpi.com | Flexibility, overall molecular shape, lipophilicity. mdpi.com |

Rational Design Strategies for Optimizing Biological Activity

Rational drug design for optimizing the biological activity of the this compound scaffold would involve systematic modifications of its constituent parts. nih.gov

One key strategy is the modification of the cyclohexyl ring. Replacing it with other cyclic or aromatic groups could probe the steric and electronic requirements of the binding site. For example, substituting the cyclohexyl with a phenyl ring would introduce aromaticity and the potential for π-π interactions.

Another approach is to alter the length of the alkyl linker. mdpi.com Synthesizing analogs with shorter (e.g., acetyl, propionyl) or longer (e.g., hexanoyl, heptanoyl) chains could help determine the optimal distance between the oxazole core and the terminal lipophilic group for maximal biological activity. mdpi.com

Modifications to the oxazole ring itself, such as the introduction of substituents at the 4 and 5 positions, could also be explored. tandfonline.com These substitutions can influence the electronic properties of the ring and provide additional points of interaction with the target. tandfonline.com

Development of Novel Analogues through Lead Optimization Techniques

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a lead compound, such as potency, selectivity, and pharmacokinetic profile. advancedsciencenews.com For the this compound scaffold, several lead optimization techniques could be employed.

Isosteric and Bioisosteric Replacements: The cyclohexyl group could be replaced by bioisosteres such as a cyclopentyl, cycloheptyl, or even a heterocyclic ring like piperidine (B6355638) to modulate lipophilicity and binding interactions. pharmablock.com The oxazole ring could be replaced with other 5-membered heterocycles like thiazole (B1198619) or imidazole (B134444) to explore the impact on activity and metabolic stability.

Functional Group Modification: The carbonyl group of the valeryl linker could be reduced to a hydroxyl group or converted to an amine to introduce hydrogen bonding capabilities. The alkyl chain could be made more rigid by introducing double bonds or incorporating cyclic structures.

A summary of potential lead optimization strategies for the this compound scaffold is provided in Table 2.

| Modification Strategy | Rationale | Potential Outcome |

|---|---|---|

| Varying Alkyl Chain Length | Optimize the distance between the oxazole and cyclohexyl moieties for better target engagement. mdpi.com | Increased potency and selectivity. |

| Cyclohexyl Ring Substitution | Introduce polar or non-polar substituents to probe the binding pocket environment. | Improved binding affinity and altered solubility. |

| Oxazole Ring Isosteric Replacement | Explore the importance of the heteroatoms for activity and modulate metabolic stability. | Enhanced pharmacokinetic properties. |

| Linker Modification | Introduce rigidity or hydrogen bonding capacity to improve binding and selectivity. | Novel analogs with different interaction profiles. |

Integration of Computational Methods for Predictive SAR Modeling

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are invaluable tools in modern drug design. nih.govnih.gov These methods can help to predict the biological activity of novel analogs and provide insights into the molecular basis of their action, thus guiding the synthetic efforts. nih.gov

QSAR Studies: For a series of analogs of this compound, 3D-QSAR models could be developed to correlate the structural features of the molecules with their biological activity. nih.gov These models can identify the key steric and electronic properties that are essential for activity and can be used to predict the potency of virtual compounds before their synthesis. nih.gov

Molecular Docking: If the biological target of this compound is known, molecular docking studies can be performed to predict the binding mode and affinity of the compound and its analogs within the active site of the target. mdpi.com This can provide a structural basis for the observed SAR and guide the design of new analogs with improved binding interactions. mdpi.com For example, docking studies on 1,3-oxazole derivatives targeting tubulin have been used to hypothesize their mechanism of action. nih.gov

The integration of these computational approaches can accelerate the lead optimization process and increase the chances of discovering more potent and selective drug candidates based on the this compound scaffold.

Future Directions and Emerging Research Opportunities

Exploration of Sustainable and Atom-Economical Synthetic Pathways for Oxazole (B20620) Derivatives

The synthesis of oxazole derivatives, including 2-(5-Cyclohexylvaleryl)oxazole, is an area ripe for innovation, with a growing emphasis on green chemistry principles. Traditional methods for constructing the oxazole core often involve multi-step procedures with harsh reagents and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic routes.

Key areas of exploration include:

Catalytic Methods: The use of transition metal catalysts, such as copper, palladium, and gold, has shown promise in facilitating the synthesis of oxazoles with high efficiency and selectivity. Future efforts will likely focus on developing catalysts based on more abundant and less toxic metals, as well as designing catalytic cycles that minimize waste.

One-Pot Reactions: Multi-component, one-pot reactions are highly desirable as they reduce the number of purification steps, saving time, solvents, and energy. Designing novel one-pot strategies for the synthesis of complex oxazole derivatives from simple, readily available starting materials is a key research direction.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating. researchgate.net The application of these techniques to the synthesis of this compound and its analogs could offer significant advantages in terms of sustainability.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and mild reaction conditions. Exploring enzymatic routes to key intermediates or even the direct formation of the oxazole ring could provide a highly sustainable and environmentally friendly approach.

| Synthetic Approach | Key Advantages |

| Transition Metal Catalysis | High efficiency and selectivity |

| One-Pot Reactions | Reduced purification steps, time, and solvent use |

| Microwave/Ultrasound | Accelerated reaction rates, higher yields |

| Biocatalysis | High selectivity, mild reaction conditions |

Advanced Applications in Chemical Biology and Drug Discovery

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. nih.gov This makes oxazole derivatives, such as this compound, attractive candidates for exploration in chemical biology and drug discovery.

The diverse pharmacological activities associated with the oxazole nucleus are a testament to its ability to interact with various biological targets. tandfonline.com Oxazole-containing compounds have demonstrated potential as:

Anticancer Agents: Many oxazole derivatives have shown potent cytotoxic activity against various cancer cell lines. nih.govbenthamdirect.com Their mechanisms of action are diverse, ranging from inhibition of protein kinases to disruption of DNA replication.

Antimicrobial Agents: The oxazole core is found in several natural and synthetic compounds with antibacterial and antifungal properties. The development of new oxazole-based antimicrobials is a critical area of research in the face of growing antibiotic resistance.

Anti-inflammatory Agents: Some oxazole derivatives have demonstrated significant anti-inflammatory effects, suggesting their potential for treating a range of inflammatory conditions. pharmaguideline.com

Antiviral Agents: The oxazole moiety is present in compounds that exhibit activity against various viruses. semanticscholar.org

The future of oxazole derivatives in drug discovery lies in the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features of compounds like this compound that contribute to their biological activity, guiding the synthesis of more effective therapeutic agents. tandfonline.com

Development of this compound Analogues as Probes for Biological Systems

Beyond their therapeutic potential, oxazole derivatives are valuable tools for studying biological systems. The unique photophysical properties of certain oxazole-containing molecules make them excellent candidates for the development of fluorescent probes. These probes can be used to visualize and track specific biomolecules, ions, or cellular processes in real-time, providing invaluable insights into the complex workings of living cells.

Future research in this area will focus on:

Designing Novel Fluorescent Probes: The development of oxazole-based probes with enhanced brightness, photostability, and sensitivity is an ongoing area of research. Tailoring the structure of the oxazole core and its substituents can fine-tune the probe's spectral properties and its specificity for a particular target.

Probes for Specific Analytes: There is a growing demand for probes that can selectively detect specific metal ions (e.g., Zn2+, Cu2+), reactive oxygen species, or enzymes within a complex biological environment. The versatility of oxazole chemistry allows for the incorporation of specific recognition motifs to create highly selective probes.

Applications in Bioimaging: The use of oxazole-based fluorescent probes in advanced imaging techniques, such as confocal microscopy and two-photon microscopy, will enable researchers to study biological processes with unprecedented detail. This can lead to a better understanding of disease mechanisms and the identification of new drug targets.

| Probe Application | Target | Potential Impact |

| Bioimaging | Specific ions, enzymes, cellular structures | Deeper understanding of cellular processes and disease |

| Diagnostics | Disease biomarkers | Early and more accurate disease detection |

| Drug Discovery | Target engagement and localization | Elucidation of drug mechanisms of action |

Translational Research Prospects and Potential Therapeutic Applications

The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical therapies. Oxazole derivatives have already made a significant impact on medicine, with several oxazole-containing drugs approved by the FDA for various indications. researchgate.net This success provides a strong foundation for the future translational prospects of new oxazole compounds like this compound.

The journey from a promising compound to a marketed drug is long and challenging, requiring extensive preclinical and clinical evaluation. nih.gov For this compound and its analogs, key translational research activities will include:

Preclinical Development: This involves comprehensive in vitro and in vivo studies to evaluate the compound's efficacy, safety, and pharmacokinetic profile. Identifying a specific disease target and demonstrating a clear therapeutic benefit in relevant animal models is a critical step.

Clinical Trials: Promising candidates from preclinical studies can then advance to clinical trials in humans to assess their safety and efficacy in treating the target disease. The design and execution of well-controlled clinical trials are essential for obtaining regulatory approval.

Biomarker Development: Identifying biomarkers that can predict a patient's response to an oxazole-based therapy can help to personalize treatment and improve clinical outcomes.

The broad spectrum of biological activities associated with oxazole derivatives suggests a wide range of potential therapeutic applications. slideshare.net Continued research into the mechanism of action of these compounds will be crucial for identifying the most promising therapeutic avenues and for designing the next generation of oxazole-based medicines. The flexibility of the oxazole scaffold for chemical modification makes it an attractive platform for developing targeted therapies with improved efficacy and reduced side effects. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(5-Cyclohexylvaleryl)oxazole derivatives?

- Answer: The synthesis of oxazole derivatives often involves cyclization reactions of amino ketones or aldehydes. For example, cyclization of α-aryl-amino ketones using sulfuric acid and P₂O₅ yields substituted oxazoles with high efficiency (e.g., 95% yield for 2,5-diphenyloxazole) . Hydrogenation of nitrophenyloxazoles with Pd/C catalysts can further functionalize the ring (e.g., 2-(m-aminophenyl)oxazole) . Critical conditions include temperature control (e.g., 180°C for acid-mediated cyclization) and catalyst selection to optimize yields and regioselectivity.

Q. How can researchers characterize the purity and structural integrity of synthesized oxazole derivatives?

- Answer: Key techniques include:

- NMR spectroscopy : To confirm substitution patterns and cyclohexyl/valeryl group integration .

- Mass spectrometry (HRMS) : For molecular weight validation (e.g., C₁₈H₁₇NO₃ with m/z 295.3) .

- IR spectroscopy : To identify functional groups like C=O and C-N bonds, as seen in oxazole-metal complexes .

- Elemental analysis : To verify stoichiometry (e.g., C 73.20%, H 5.80% for C₁₈H₁₇NO₃) .

Q. What are the key considerations in designing metal complexes with oxazole ligands for catalytic applications?

- Answer: The oxazole’s nitrogen site coordinates with transition metals (e.g., Cu(II), Co(II), Ni(II)), forming stable complexes. Factors include:

- Ligand substituents : Electron-withdrawing groups enhance metal-binding affinity .

- Reaction medium : Polar solvents (e.g., methanol) improve solubility during complexation .

- Biological activity : Antifungal assays (e.g., against Candida albicans) validate efficacy, with IC₅₀ values guiding structure-activity relationships .

Advanced Research Questions

Q. How do structural modifications, such as benzannulation, affect the photophysical properties of oxazole-based fluorophores?

- Answer: Benzannulation at the oxazole or phenol unit alters ESIPT (excited-state intramolecular proton transfer) behavior. For 2-(2'-hydroxyphenyl)oxazoles:

- Red/blue shifts : Benzannulation at the phenol induces red shifts (e.g., HNO vs. HPO), while oxazole-site annulation minimally affects emission wavelength .

- Charge transfer : Hybrid DFT functionals (e.g., B3LYP) reveal intramolecular charge transfer (ICT) in the S₁ state, correlating with excited-state aromaticity .

- Energy barriers : Extended π-conjugation increases proton-transfer barriers, impacting fluorescence quantum yields .

Q. In cross-coupling reactions involving oxazole derivatives, how does the choice of catalyst influence reaction efficiency?

- Answer: Phosphine-oxazole ligands (e.g., 2-[2-(diphenylphosphino)phenyl]-4-methyloxazole) enhance catalytic activity in Pd-mediated couplings. Key factors:

- Ligand steric effects : Bulky substituents (e.g., cyclohexyl) improve regioselectivity in Suzuki-Miyaura reactions .

- Electronic effects : Electron-deficient oxazoles stabilize metal intermediates, reducing side reactions .

- Substrate scope : Aryl halides with electron-withdrawing groups (e.g., nitro) show higher reactivity .

Q. How do researchers resolve discrepancies in biological activity data for oxazole derivatives across assay systems?

- Answer: Contradictory results (e.g., antimicrobial activity in vitro vs. in vivo) require:

- Assay standardization : Consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation conditions .

- Metabolic stability testing : Liver microsome assays identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Computational modeling : QSAR models correlate logP values with membrane permeability, explaining variability in cellular uptake .

Q. What computational approaches predict the electronic properties of oxazole derivatives, and how do they align with experimental data?

- Answer:

- DFT/TDDFT : B3LYP/6-31+G(d) accurately predicts vertical excitation energies (e.g., λabs = 350 nm for HPO) .

- Charge transfer analysis : NBO calculations quantify donor-acceptor interactions, validated by solvatochromic shifts in UV-Vis spectra .

- MEP maps : Identify nucleophilic/electrophilic sites, guiding functionalization (e.g., sulfonation at C4) .

Methodological Considerations

Q. How can reaction conditions be optimized to improve yields during oxazole ring formation?

- Answer:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance chloromethylation of oxazole rings .

- Temperature control : Cyclization at 100–180°C balances reaction rate and byproduct formation .

- Workup protocols : Neutralization with NH₄OH after acid-mediated reactions prevents decomposition .

Q. What strategies mitigate challenges in interpreting conflicting spectroscopic data for oxazole derivatives?

- Answer:

- Multi-technique validation : Combine X-ray crystallography (e.g., monoclinic P2₁/c for 5-(4-fluorophenyl)oxazole) with NMR/IR to resolve structural ambiguities .

- Dynamic NMR : Detects tautomerism in solution (e.g., keto-enol equilibria affecting ESIPT) .

- High-resolution mass spectrometry : Distinguishes isotopic patterns from impurities (e.g., Cl vs. Br adducts) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.